
Hydromorphone hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydromorphone hydrochloride is synthesized from morphine through a series of chemical reactions. The primary steps involve the hydrogenation of morphine to produce dihydromorphine, followed by oxidation to form hydromorphone. The final step involves the conversion of hydromorphone to its hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure hydrogenation reactors and controlled oxidation processes. The purity and yield of the final product are critical, and stringent quality control measures are implemented to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Hydromorphone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of dihydromorphine to hydromorphone.
Reduction: Hydrogenation of morphine to dihydromorphine.
Substitution: Formation of the hydrochloride salt from hydromorphone.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Hydrochloric acid is used to form the hydrochloride salt.
Major Products:
Oxidation: Hydromorphone.
Reduction: Dihydromorphine.
Substitution: this compound.
Scientific Research Applications
Pharmacological Overview
Hydromorphone is an opioid agonist that primarily binds to mu-opioid receptors in the central nervous system, providing analgesic effects. It also exhibits partial agonist activity at delta receptors and agonist activity at kappa receptors, contributing to its pain-relieving properties . The drug's potency is significantly higher than that of morphine, with an estimated 5 to 8.5 times greater efficacy depending on the route of administration .
Clinical Applications
This compound is utilized in various clinical settings:
- Palliative Care : It is frequently prescribed for patients with terminal illnesses to manage severe pain effectively while minimizing side effects like nausea and pruritus compared to other opioids .
- Cancer Pain Management : Studies have shown that hydromorphone provides effective analgesia in cancer patients, often as a switch from morphine due to tolerance or adverse effects associated with long-term use .
- Postoperative Pain Control : Hydromorphone is commonly used in postoperative settings, where it has been shown to provide superior pain control compared to other opioids like morphine and oxycodone .
Dosage Forms and Administration
Hydromorphone is available in various formulations:
- Oral Tablets : Immediate-release and extended-release formulations are available.
- Injectable Forms : Can be administered intravenously or subcutaneously.
- Epidural and Intrathecal Routes : Used for localized pain management in certain cases .
Case Studies
Several case studies highlight the efficacy and risks associated with hydromorphone use:
- Case Study on Overdose Risks : A study reported multiple cases where dosing errors led to fatal overdoses. For instance, an elderly patient received a dose significantly higher than intended due to a mix-up between hydromorphone and morphine vials, resulting in a tenfold overdose .
- Cancer Patient Transitioning from Morphine : A randomized controlled trial demonstrated that transitioning patients from oral morphine to hydromorphone resulted in effective pain control with high patient satisfaction rates. The study confirmed conversion ratios of 1:5 and 1:8 for morphine to hydromorphone were clinically effective .
- Palliative Care Application : In a comprehensive review involving over 8,000 patients receiving hydromorphone for various indications, outcomes measured included pain scores and patient satisfaction. The findings supported the use of hydromorphone in managing severe pain across diverse populations .
Adverse Effects
While hydromorphone is effective for pain management, it carries risks of side effects similar to other opioids:
Mechanism of Action
Hydromorphone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system, primarily the mu-opioid receptors. This binding inhibits the ascending pain pathways, altering the perception and response to pain. Additionally, it causes generalized central nervous system depression, leading to analgesia, sedation, and respiratory depression .
Comparison with Similar Compounds
- Morphine
- Oxycodone
- Fentanyl
- Tramadol
- Gabapentin
Hydromorphone hydrochloride’s unique combination of potency, rapid onset, and effectiveness in pain management makes it a valuable compound in both clinical and research settings.
Biological Activity
Hydromorphone hydrochloride is a potent opioid analgesic primarily used for the management of moderate to severe pain. It is a semisynthetic derivative of morphine and exhibits significant biological activity through its action on the central nervous system (CNS). This article provides a comprehensive overview of its pharmacodynamics, pharmacokinetics, case studies illustrating its clinical use, and relevant research findings.
Pharmacodynamics
Hydromorphone acts primarily as a μ-opioid receptor agonist , leading to analgesia by inhibiting neurotransmitter release in the CNS. It is approximately five times more potent than morphine , allowing it to provide effective pain relief at lower doses. The analgesic effect can occur without loss of consciousness, making it suitable for various clinical settings, including palliative care and postoperative pain management .
Pharmacokinetics
Absorption and Bioavailability:
- Oral Administration: Hydromorphone is absorbed mainly in the upper small intestine with a bioavailability of about 60% due to extensive first-pass metabolism .
- Intravenous (IV) Administration: Rapid absorption with peak plasma concentrations achieved within minutes.
Metabolism:
- Hydromorphone undergoes extensive hepatic metabolism, primarily through glucuronidation to form hydromorphone-3-glucuronide, which accounts for over 95% of the administered dose . Minor metabolic pathways involve CYP3A4 and CYP2C9 enzymes, producing norhydromorphone.
Elimination:
- The elimination half-life varies: approximately 2-3 hours for immediate-release forms and 8-15 hours for extended-release formulations. About 7% of the unchanged drug is excreted in urine, with most eliminated as metabolites .
Case Studies
Several case studies highlight the clinical implications of hydromorphone use:
-
Case Study in Palliative Care:
An 81-year-old woman received hydromorphone for post-operative pain management. Due to a medication error involving morphine, she experienced an overdose that underscores the importance of careful dosing and monitoring in opioid administration . -
Acute Pain Management:
A 22-year-old man transitioned from morphine to hydromorphone due to inadequate pain control. Unfortunately, he suffered fatal respiratory depression after receiving hydromorphone, emphasizing the necessity of cautious titration and patient monitoring when switching opioids . -
Chronic Pain Management:
In a study involving patients with chronic nonmalignant pain, conversion to extended-release hydromorphone resulted in significant pain relief without an increase in side effects compared to previous opioid regimens .
Research Findings
Recent studies have provided valuable insights into the pharmacokinetics and efficacy of hydromorphone:
- A study on American kestrels demonstrated high bioavailability and rapid elimination following IM administration, with a terminal half-life of about 1.25 hours . This research contributes to understanding hydromorphone's pharmacokinetic profile across species.
- A systematic review indicated that hydromorphone is effective in managing cancer-related pain and is comparable to morphine in efficacy while potentially offering a better side effect profile for some patients .
Summary Table: Key Pharmacokinetic Parameters
Parameter | Immediate Release | Extended Release |
---|---|---|
Bioavailability | 60% | Varies |
Peak Concentration Time | 30-60 minutes | 9 hours |
Half-Life | 2-3 hours | 8-15 hours |
Primary Metabolite | Hydromorphone-3-glucuronide | Hydromorphone-3-glucuronide |
Elimination Route | Urine (7% unchanged) | Urine (7% unchanged) |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for verifying the identity and purity of hydromorphone hydrochloride in formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include using a C18 column, a mobile phase of methanol and phosphate buffer (e.g., 35:65 v/v), and UV detection at 280 nm. System suitability tests (e.g., tailing factor ≤1.5, RSD ≤2.0%) ensure precision. Solid-phase extraction (SPE) with L1 packing can isolate hydromorphone from matrices prior to analysis .
Q. How does this compound interact with opioid receptors, and what experimental models are used to study this?
Methodological Answer: Hydromorphone primarily binds to mu-opioid receptors (MORs), with secondary affinity for kappa and delta receptors. In vitro assays include receptor-binding studies using radiolabeled ligands (e.g., [³H]-DAMGO for MORs) in transfected cell lines. In vivo models, such as tail-flick tests in rodents, measure analgesic efficacy. Autoradiography in brain tissues (e.g., amygdala, thalamus) localizes receptor interactions .
Q. What are the stability profiles of this compound under standard clinical storage conditions?
Methodological Answer: Hydromorphone remains stable (>90% initial concentration) for 15 days in polypropylene syringes or non-DEHP bags at 25°C and 37°C. Stability testing should include pH monitoring, visual inspection for discoloration, and HPLC quantification. Protect solutions from light to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data across studies (e.g., varying sterility durations)?
Methodological Answer: Contradictions often arise from differences in materials (e.g., infusion set composition) or storage protocols. To address this:
- Replicate conditions from conflicting studies (e.g., temperature, container material).
- Use accelerated stability testing (e.g., 40°C/75% RH) to model degradation pathways.
- Validate sterility with membrane filtration and thioglycolate broth cultures, noting that sterility durations range from 7–14 days depending on preservative use .
Q. What methodologies are employed for impurity profiling of this compound in pharmaceutical preparations?
Methodological Answer: Impurity analysis requires:
- Sample preparation : Dilute in a methanol-water mixture (1:1) and filter (0.22 µm).
- Chromatography : Use a gradient HPLC method with a phenyl-hexyl column and UV/fluorescence detection. System suitability solutions spiked with related compounds (e.g., hydromorphone Related Compound A) confirm resolution.
- Quantitation : Calculate impurities against a 0.4 µg/mL quantitation limit solution, ensuring compliance with ICH Q3B guidelines .
Q. How should clinical studies be designed to assess hydromorphone’s adverse events during interventional procedures?
Methodological Answer:
- Study Design : Prospective case series with pre/post-administration pain scores (e.g., visual analog scale) and continuous monitoring of vital signs.
- Adverse Event Capture : Use standardized tools like the CTCAE v5.0 for nausea, sedation, and respiratory depression.
- Statistical Analysis : Apply multivariate regression to adjust for confounders (e.g., comorbidities, concurrent medications) .
Q. What statistical approaches are optimal for comparing hydromorphone’s efficacy against other opioids in chronic pain models?
Methodological Answer:
- Non-inferiority trials with morphine as an active comparator.
- Primary Endpoint : Time-to-meaningful pain relief (analyzed via Kaplan-Meier curves).
- Power Analysis : Ensure adequate sample size (e.g., n=200/group) to detect a 15% difference in efficacy.
- Data Interpretation : Use mixed-effects models to account for repeated measures and dropout rates .
Q. What regulatory considerations apply when designing preclinical studies for this compound as a New Chemical Entity (NCE)?
Methodological Answer: For NCE designation under FDA guidelines:
- Conduct dose-range finding studies in two species (rodent and non-rodent).
- Include toxicokinetic analyses (Cmax, AUC) in 28-day repeated-dose toxicity trials.
- Address GAIN (Generating Antibiotic Incentives Now) criteria by demonstrating efficacy in unmet needs (e.g., opioid-tolerant populations) .
Note on Citations :
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILEZUETWRSHC-NRGUFEMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991291 | |
Record name | Hydromorphone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-68-1 | |
Record name | Hydromorphone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydromorphone hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydromorphone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydromorphone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROMORPHONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L960UP2KRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.